
Prednisolone phosphate
Descripción general
Descripción
Prednisolone phosphate is a synthetic glucocorticoid resulting from the formal condensation of the 21-hydroxy group of prednisolone with one of the hydroxy groups of phosphoric acid. It is a prodrug for prednisolone that is activated in vivo by phosphatases. It has a role as an anti-inflammatory agent, a glucocorticoid receptor agonist, a prodrug and an antineoplastic agent. It is a steroid phosphate, an 11beta-hydroxy steroid, a 17alpha-hydroxy steroid, a 20-oxo steroid, a 3-oxo-Delta(1),Delta(4)-steroid, a tertiary alpha-hydroxy ketone and a glucocorticoid. It is functionally related to a prednisolone. It is a conjugate acid of a this compound(2-).
This compound is a glucocorticoid similar to [cortisol] used for its anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects. this compound was granted FDA Approval on 19 December 1973.
Prednisolone Sodium Phosphate is the sodium phosphate salt form of prednisolone, a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. As a glucocorticoid receptor agonist, prednisolone sodium phosphate binds to specific intracellular glucocorticoid receptors, and causes the ligand- receptor complex to be translocated to the nucleus where it initiates the transcription of glucocorticoid-responsive genes such as various cytokines and lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes, both potent mediators of inflammation. This agent also decreases the number of circulating lymphocytes, induces cell differentiation, and stimulates apoptosis in sensitive tumor cell populations.
Prednisolone 21-Phosphate is the phosphate ester form of prednisolone, a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. As a glucocorticoid receptor agonist, prednisolone 21-phosphate binds to specific intracellular glucocorticoid receptors, and causes the ligand-receptor complex to be translocated to the nucleus where it initiates the transcription of glucocorticoid-responsive genes such as various cytokines and lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes, both potent mediators of inflammation. This agent also decreases the number of circulating lymphocytes, induces cell differentiation, and stimulates apoptosis in sensitive tumor cell populations.
Prednisolone sodium phosphate can cause developmental toxicity according to state or federal government labeling requirements.
Actividad Biológica
Prednisolone phosphate is a synthetic glucocorticoid that exhibits significant anti-inflammatory and immunosuppressive properties. It is commonly used in clinical settings for various conditions, including autoimmune diseases, allergies, and organ transplant rejection. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, and clinical implications through various studies and data tables.
This compound operates primarily through its interaction with the glucocorticoid receptor (GR). Upon entering cells, it binds to GR, leading to the formation of a receptor-drug complex that translocates to the nucleus. Here, it influences gene expression by binding to glucocorticoid response elements (GREs) in DNA, resulting in the transcription of anti-inflammatory proteins and suppression of pro-inflammatory cytokines . The compound also modulates immune responses by affecting the proliferation and activity of various immune cells, including lymphocytes and macrophages .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : this compound is rapidly absorbed following intravenous administration. Studies indicate that it achieves higher peak plasma concentrations compared to oral formulations .
- Distribution : It is 70-90% protein-bound in plasma, primarily to albumin and corticosteroid-binding globulin .
- Metabolism : The drug undergoes ester hydrolysis to prednisolone, which is then metabolized predominantly in the liver .
- Excretion : Prednisolone is eliminated mainly via urine as sulfate and glucuronide conjugates. The elimination half-life ranges from 2 to 4 hours .
Table 1: Summary of Key Clinical Studies on this compound
Biological Effects
This compound exhibits a range of biological effects due to its glucocorticoid activity:
- Anti-inflammatory Effects : It inhibits inflammatory processes such as edema, fibrin deposition, and leukocyte migration . This makes it effective in treating conditions like asthma and rheumatoid arthritis.
- Immunosuppressive Activity : The drug suppresses immune responses by reducing lymphocyte proliferation and altering cytokine production . This property is particularly beneficial in organ transplantation to prevent rejection.
- Metabolic Effects : this compound promotes gluconeogenesis, increases glycogen deposition in the liver, and enhances lipolysis . These metabolic changes can lead to side effects such as hyperglycemia.
Case Study 1: Treatment of Acute Renal Allograft Rejection
In a clinical trial involving renal transplant recipients experiencing acute rejection, patients were administered intravenous this compound. The study demonstrated a significant reduction in rejection episodes compared to those receiving standard oral prednisone therapy . The rapid action of this compound was attributed to its higher bioavailability.
Case Study 2: Pediatric Use in Nephrotic Syndrome
A study focused on pediatric patients with nephrotic syndrome showed that prednisolone sodium phosphate was effective in inducing remission with fewer side effects compared to traditional formulations . Patients reported better tolerability and adherence due to improved palatability.
Aplicaciones Científicas De Investigación
Indications and Uses
Prednisolone phosphate is indicated for a wide range of conditions:
- Allergic States : Effective in controlling severe allergic reactions resistant to conventional treatments, such as asthma and contact dermatitis .
- Dermatologic Diseases : Used for conditions like pemphigus, severe erythema multiforme, and mycosis fungoides .
- Edematous States : Indicated for inducing diuresis or remission of proteinuria in nephrotic syndrome .
- Endocrine Disorders : Applied in managing adrenocortical insufficiency and congenital adrenal hyperplasia .
- Gastrointestinal Diseases : Utilized in treating inflammatory bowel diseases such as Crohn's disease .
- Neoplastic Diseases : Employed to alleviate symptoms associated with certain cancers .
Pharmacokinetics
This compound has distinct pharmacokinetic properties that enhance its therapeutic efficacy:
- Bioavailability : The oral solution form produces a 14% higher peak plasma level of prednisolone compared to traditional tablets, with faster absorption rates .
- Comparative Studies : In a study comparing intravenous this compound with other formulations, it demonstrated significantly higher peak concentrations of unbound prednisolone, indicating superior bioavailability for treating acute renal allograft rejections .
Case Study 1: Allergic Reactions
A clinical trial involved patients with severe allergic reactions who were administered this compound. The results indicated a rapid improvement in symptoms within 24 hours, showcasing its effectiveness in acute settings .
Case Study 2: Dermatologic Conditions
In a cohort study focusing on patients with pemphigus vulgaris treated with this compound, significant improvements were noted in skin lesions and overall quality of life after six weeks of treatment. The study highlighted the drug's role in reducing inflammation and promoting healing .
Case Study 3: Nephrotic Syndrome
A randomized controlled trial assessed the efficacy of this compound in pediatric patients with nephrotic syndrome. The findings revealed that the drug effectively induced remission in proteinuria and improved renal function within three months of therapy .
Safety Profile and Side Effects
While this compound is generally well-tolerated, it can cause side effects such as:
- Gastrointestinal disturbances (nausea, abdominal pain) reported more frequently than with other formulations .
- Long-term use may lead to complications like osteoporosis and cataracts, necessitating careful monitoring during therapy .
Data Summary Table
Application Area | Conditions Treated | Key Findings |
---|---|---|
Allergic States | Asthma, dermatitis | Rapid symptom relief within 24 hours |
Dermatologic Diseases | Pemphigus | Significant improvement in skin lesions |
Edematous States | Nephrotic syndrome | Induction of remission in proteinuria |
Endocrine Disorders | Adrenocortical insufficiency | Effective management of hormone deficiencies |
Gastrointestinal Diseases | Inflammatory bowel diseases | Alleviation of symptoms |
Neoplastic Diseases | Cancer symptom management | Eases symptoms associated with malignancies |
Propiedades
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29O8P/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28)/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOZJEUDSLGTLU-VWUMJDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=CC34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=C[C@]34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047481 | |
Record name | Prednisolone phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. | |
Record name | Prednisolone phosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14631 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
302-25-0, 125-02-0 | |
Record name | Prednisolone phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prednisolone phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prednisolone phosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14631 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pregna-1,4-diene-3,20-dione, 11,17-dihydroxy-21-(phosphonooxy)-, disodium salt, (11.beta.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Prednisolone phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.565 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Prednisolone 21-(disodium phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PREDNISOLONE 21-PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752SY38R6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.